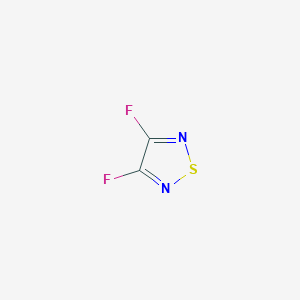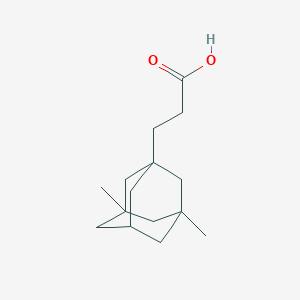
3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a propane backbone, which is further substituted with a 4-fluorophenoxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the scalability and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: While the sulfonyl chloride group itself is not typically involved in redox reactions, the aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used to introduce substituents onto the aromatic ring under acidic conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Substituted Aromatics: Formed by electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate ester derivatives, which can then interact with biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine: This compound shares the 4-fluorophenoxy group but differs in its core structure and applications.
Silicon phthalocyanines: These compounds also feature aromatic substituents and are used in photodynamic therapy and other applications.
Uniqueness
3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group with a 4-fluorophenoxy substituent, which imparts specific reactivity and potential for diverse applications in synthesis and research .
Propriétés
Formule moléculaire |
C10H12ClFO3S |
|---|---|
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
3-(4-fluorophenoxy)-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClFO3S/c1-8(7-16(11,13)14)6-15-10-4-2-9(12)3-5-10/h2-5,8H,6-7H2,1H3 |
Clé InChI |
LYKUYRSWAJAJCR-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=C(C=C1)F)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[6-(Aminomethyl)-2-pyridinyl]cyclopropanesulfonamide](/img/structure/B13622117.png)



![1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)
![Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13622158.png)






